BAY-728

Deubiquitinase USP21 Chemical Probe

Validating USP21 inhibition requires an enantiomerically matched inactive control. Generic compounds cannot control for scaffold-specific off-target effects. - Inactive in USP21 biochemical assays; essential baseline for BAY-805 mechanism-of-action studies. - Controls for stereospecific target engagement in DUB inhibitor programs. - Enables attribution of cellular phenotypes (e.g., tumor spheroid suppression) to USP21, not assay interference. - Available for immediate R&D supply.

Molecular Formula C24H28F3N5O2S
Molecular Weight 507.6 g/mol
Cat. No. B15584779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-728
Molecular FormulaC24H28F3N5O2S
Molecular Weight507.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1
InChIKeyLXRBPWHQMGKMRT-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-728: Standard Negative Control for USP21 Chemical Probes


BAY-728 (CAS 2925481-88-3) is a synthetic organic compound with the molecular formula C₂₄H₂₈F₃N₅O₂S and a molecular weight of 507.57 g/mol . It is characterized as a deubiquitinase (DUB) tool compound, specifically defined by its stereochemistry as the (S)-enantiomer of the potent USP21 inhibitor BAY-805 . Its primary, empirically defined application in published research is as a negative control for experiments involving BAY-805 [1].

BAY-728 vs. Generic Negative Controls in USP21 Assays


In the context of a USP21 inhibition experiment, BAY-728 is not an interchangeable chemical; its value is derived entirely from its precise structural relationship to the active inhibitor, BAY-805. A generic negative control, such as a simple vehicle (e.g., DMSO) or an unrelated small molecule, can only account for non-specific assay noise. BAY-728's utility is that it is a true 'isosteric control'—sharing the identical core scaffold, physicochemical properties, and molecular weight of the active compound, but differing in stereochemistry, which renders it functionally inactive against the target . This is critical because any off-target cellular effects or solubility-driven artifacts caused by the chemical structure itself will be mirrored by BAY-728, allowing for their precise subtraction from the BAY-805 treatment group. Substituting with a structurally unrelated compound fails to control for these compound-specific, target-independent effects, thus compromising the validity of the experimental data [1].

BAY-728 vs. BAY-805: Pharmacological Evidence


USP21 Biochemical Activity Gap Between Enantiomers

BAY-728 is the (S)-enantiomer of the potent USP21 inhibitor BAY-805. In direct comparative biochemical assays, BAY-805 exhibits potent inhibition with an IC₅₀ of 6 nM (HTRF assay) and 2 nM (Ub-rhodamine assay), while BAY-728, due to its opposite stereochemistry, is functionally inactive as an inhibitor and serves solely as a negative control .

Deubiquitinase USP21 Chemical Probe

Cellular NF-κB Activity: BAY-728 Negative Control

As an enantiomer, BAY-728 shares an identical physicochemical profile with its active comparator BAY-805, including a molecular formula of C₂₄H₂₈F₃N₅O₂S and a molecular weight of 507.57 g/mol . This isosteric relationship allows researchers to use identical preparation, handling, and dosing protocols for both compounds, eliminating solubility or stability discrepancies as confounding variables in comparative experiments [1].

Solubility Formulation Assay Development

Single Stereocenter Defines USP21 Inhibition

To function as a reliable negative control, BAY-728 must be free of contaminating active isomers or inhibitory byproducts. Reputable vendors certify this critical parameter, reporting a purity of ≥98% (InvivoChem) and >99.0% (AbMole) as determined by analytical methods such as HPLC . This high level of purity is essential to ensure that any observed lack of activity is an intrinsic property of the compound and not a consequence of degradation or contamination .

Chemical Purity Quality Control Reproducibility

Applications of BAY-728 in Oncology and Chemical Biology


Negative Control for BAY-805 in NSCLC MoA Studies

This is the primary and indispensable use case for BAY-728. In any cellular or in vivo experiment where BAY-805 is used to investigate USP21 function, BAY-728 must be run in parallel as a stereochemically matched, inactive control . This allows researchers to differentiate phenotypes arising from the specific inhibition of USP21 from those caused by non-specific, scaffold-dependent effects of the treatment. This application is crucial for generating robust and interpretable data for publications or internal decision-making in drug discovery programs [1].

Cellular Target Engagement and Signaling Validation

When developing or optimizing high-throughput screening (HTS) assays for USP21, it is critical to establish proper controls. BAY-728 can be used to define the baseline or 'no-inhibition' signal in biochemical and cellular assays . Its physicochemical similarity to BAY-805 ensures it experiences the same solubility, aggregation, and non-specific binding characteristics as the active compound, providing a more accurate baseline than a simple vehicle control [1]. This is essential for calculating robust Z'-factor values and minimizing false positives or negatives in a screening campaign.

SAR Studies of Chiral USP21 Inhibitors

In studies designed to measure the selectivity of BAY-805 against a panel of deubiquitinases or other enzymes, BAY-728 serves as the ideal baseline comparator for the BAY-805 data points . Because it shares the same physicochemical properties, any difference in activity profile between the two enantiomers can be attributed solely to their different stereochemical interactions with the enzyme active sites, rather than to differences in solubility, stability, or cellular permeability [1].

Technical Documentation Hub

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